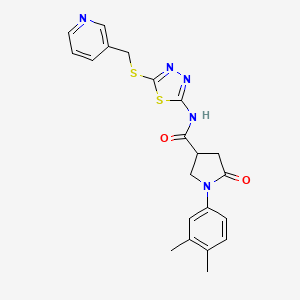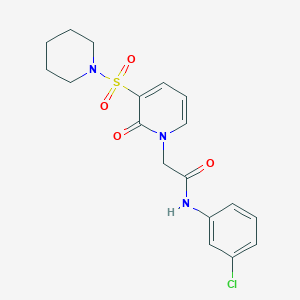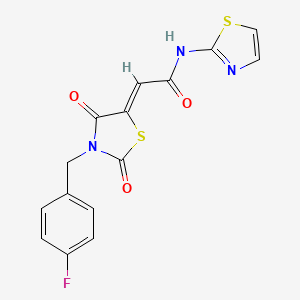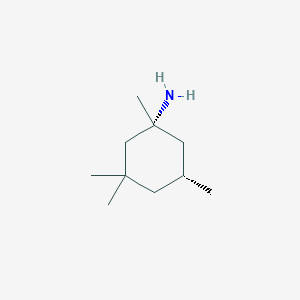
Allylmethylsulfamoylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a chemical compound includes its molecular formula, molecular weight, and structural formula . It may also include its CAS number and other identifiers.
Synthesis Analysis
The synthesis of a compound involves understanding the chemical reactions used to produce it. This often involves retrosynthetic analysis, which is the process of transforming a target molecule into simpler precursor structures .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, reactivity, and spectral data. These properties can often be predicted using computational chemistry .科学的研究の応用
Antihypertrophic Effects in Cardiac Hypertrophy
Allylmethylsulfide (AMS), a sulfur compound derived from garlic, has demonstrated potential antihypertrophic effects in models of cardiac hypertrophy. Chronic administration of AMS in rats did not present significant differences in various health parameters but showed promise in reducing cardiac hypertrophy induced by isoproterenol. This effect is attributed to the reduction in oxidative stress, apoptosis, and stabilization of the extracellular matrix components, indicating AMS's potential application in heart disease treatment strategies (Mohammed et al., 2020).
Radioprotection Mechanisms
AMS has also been identified to possess radioprotective effects in models exposed to X-ray irradiation. It was found to decrease lipid peroxidation and suppress the activation of nuclear factor-kappaB (NF-kappaB) and its dependent genes through inhibition of various signaling pathways. These findings highlight AMS's potential as a radioprotective agent by regulating the NF-kappaB signaling pathway, which can be induced via X-ray irradiation (Lee et al., 2009).
Cancer Treatment and Prevention
Organosulfur compounds from garlic and onions, including allyl derivatives, have been studied for their inhibitory effects on cancer. For instance, diallyl disulfide (DADS), a compound related to AMS, induces apoptosis in human colon tumor cells. This effect is due to the specific oxidative modification of cysteine residues in β-tubulin, which disrupts microtubule network formation, demonstrating the potential of these compounds in cancer treatment strategies (Hosono et al., 2005).
Antimicrobial Applications
Microencapsulated allyl isothiocyanate (AIT), closely related to AMS, has been evaluated for its antimicrobial effectiveness against Escherichia coli O157:H7 in chopped beef. The study demonstrates AIT's potential as a food preservative, overcoming its volatility and pungency through microencapsulation, to effectively reduce or eliminate pathogenic bacteria in food products (Chacon et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-methyl-N-prop-2-enylsulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2S/c1-3-4-6(2)9(5,7)8/h3H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEUFVMWZKIKSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorobenzyl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2876916.png)





![7-(4-Bromopyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2876926.png)
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B2876928.png)

![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/no-structure.png)
![(3E)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2876931.png)
![(1s,4r)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2876932.png)


